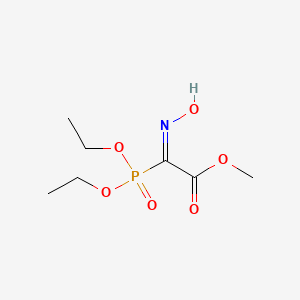![molecular formula C17H30O2 B12325145 4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid CAS No. 1003712-27-3](/img/structure/B12325145.png)
4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Butylbi(cyclohexane)-4-carboxylic acid is an organic compound characterized by its unique structure, which includes two cyclohexane rings connected by a butyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Butylbi(cyclohexane)-4-carboxylic acid typically involves the hydrogenation of benzoic acid derivatives. The process includes the following steps:
Hydrogenation of Benzoic Acid: Benzoic acid is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to form cyclohexanecarboxylic acid.
Industrial Production Methods: Industrial production of 4’-Butylbi(cyclohexane)-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors and automated systems for butylation enhances the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Butylbi(cyclohexane)-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: The butyl group can undergo substitution reactions with halogens or other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens, nucleophiles, catalysts like palladium or platinum.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted cyclohexane derivatives.
Applications De Recherche Scientifique
4’-Butylbi(cyclohexane)-4-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4’-Butylbi(cyclohexane)-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Cyclohexanecarboxylic acid: A simpler analog with a single cyclohexane ring and a carboxylic acid group.
4-tert-Butylcyclohexanecarboxylic acid: Similar structure but with a tert-butyl group instead of a butyl group.
4-Butylbenzoic acid: Contains a benzene ring instead of cyclohexane.
Uniqueness: 4’-Butylbi(cyclohexane)-4-carboxylic acid is unique due to its dual cyclohexane rings connected by a butyl group, which imparts distinct chemical and physical properties compared to its analogs .
Propriétés
Numéro CAS |
1003712-27-3 |
|---|---|
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1-butyl-4-cyclohexylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H30O2/c1-2-3-11-17(16(18)19)12-9-15(10-13-17)14-7-5-4-6-8-14/h14-15H,2-13H2,1H3,(H,18,19) |
Clé InChI |
XBTQDFGFXQPXAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(CCC(CC1)C2CCCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


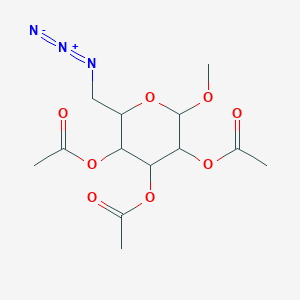

![[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate](/img/structure/B12325066.png)
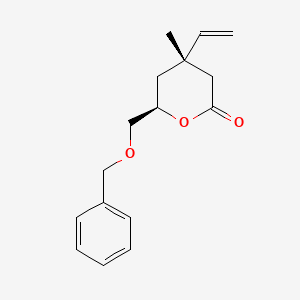
![Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride](/img/structure/B12325076.png)
![4-[(3,4-Dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12325090.png)
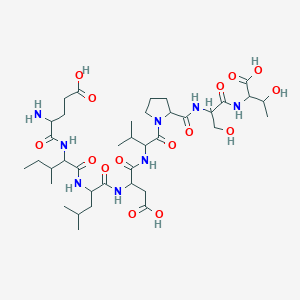
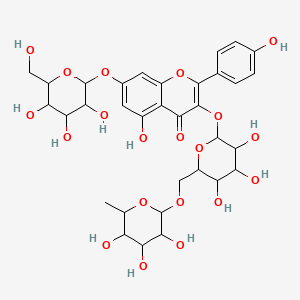
![19-(2-hydroxy-5-oxo-2H-furan-4-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione](/img/structure/B12325104.png)
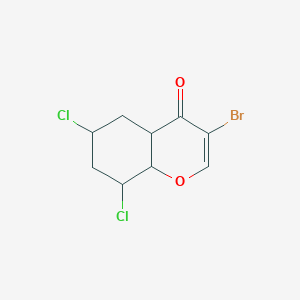
![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12325117.png)
![Methyl 3-[bis(4-methoxyphenyl)methyl]-2,2-dioxooxathiazolidine-4-carboxylate](/img/structure/B12325123.png)

